![molecular formula C9H9FN4 B15296652 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine](/img/structure/B15296652.png)
1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 3-fluoroaniline with methyl isocyanate, followed by cyclization with hydrazine hydrate. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and automated systems may also be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(3-fluorophenyl)piperazine: Another fluorophenyl derivative with different biological activities.
Tris(3-fluorophenyl)antimony: A compound with multiple fluorophenyl groups and distinct chemical properties.
4F-3-methyl-α-PVP: A synthetic cathinone with a fluorophenyl group and psychoactive properties .
Uniqueness
1-(3-fluorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is unique due to its specific combination of a fluorophenyl group and a triazole ring. This combination can impart unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H9FN4 |
---|---|
Molecular Weight |
192.19 g/mol |
IUPAC Name |
2-(3-fluorophenyl)-5-methyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H9FN4/c1-6-12-9(11)14(13-6)8-4-2-3-7(10)5-8/h2-5H,1H3,(H2,11,12,13) |
InChI Key |
RMHXBNLLMASVAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=N1)N)C2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.